Desertorin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

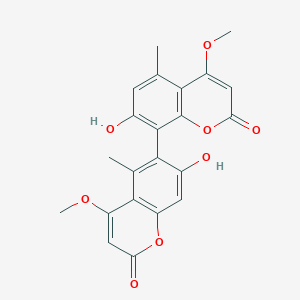

Desertorin A is a bicoumarin that is 7-hydroxy-4-methoxy-5-methyl-2H-chromen-2-one substituted by a 7-hydroxy-4-methoxy-5-methyl-2-oxo-2H-chromen-6-yl group at position 8. It has a role as an Aspergillus metabolite. It is a conjugate acid of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Introduction to Desertorin A

This compound is a bicoumarin compound produced by the fungus Aspergillus desertorum. It is structurally characterized as 7-hydroxy-4-methoxy-5-methyl-2H-chromen-2-one, with a molecular formula of C22H18O8 and a molecular weight of 410.4 g/mol . This compound has garnered attention due to its potential applications in various scientific research fields, particularly in pharmacology and toxicology.

Pharmacological Research

This compound has been investigated for its bioactive properties, which include:

- Antimicrobial Activity : Studies have shown that extracts containing this compound exhibit varying degrees of antimicrobial activity against certain bacterial and fungal strains. However, specific studies indicate that its effectiveness may vary depending on the concentration and the type of microorganism .

- Cytotoxic Effects : Research has indicated that this compound may possess cytotoxic properties, particularly against cancer cell lines. For instance, it has been shown to inhibit the growth of HL60 leukemia cells, suggesting potential applications in cancer therapy .

Toxicological Studies

This compound is classified as a mycotoxin, which raises concerns regarding its safety in food and feed products. Its role as a natural toxin necessitates thorough investigation into its toxicological profile:

- Mycotoxin Screening : this compound has been included in suspect screening approaches for natural toxins in various environmental samples, highlighting the need for monitoring its levels in agricultural products .

- Mechanisms of Toxicity : Understanding the mechanisms through which this compound exerts its toxic effects is crucial for risk assessment. Studies have focused on its interactions with biological systems, including potential impacts on DNA topoisomerases, which are critical for DNA replication and repair .

Biochemical Pathways

This compound's biosynthesis involves complex biochemical pathways that can provide insights into fungal metabolism and secondary metabolite production:

- Biosynthetic Gene Clusters : Genome-wide analyses have revealed the presence of specific biosynthetic gene clusters responsible for the production of this compound. These findings contribute to our understanding of how fungi synthesize complex natural products and their evolutionary adaptations .

Potential Industrial Applications

Given its unique chemical structure and biological activity, this compound may have potential applications in various industries:

- Agriculture : As a natural pesticide or fungicide, this compound could be explored for its ability to control plant pathogens without relying on synthetic chemicals.

- Pharmaceutical Development : The compound's cytotoxic properties could be harnessed for developing new anticancer agents or other therapeutic drugs.

Case Study 1: Anticancer Activity

A study published in Fungal Biology investigated the effects of this compound on HL60 leukemia cells. The results indicated significant growth inhibition at concentrations as low as 1 µM, with a gradual increase in efficacy over time. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Mycotoxin Monitoring

In an environmental study focusing on natural toxins, this compound was identified among several mycotoxins present in agricultural samples from the Ter River region. This highlighted the importance of monitoring such compounds to ensure food safety and mitigate health risks associated with mycotoxin exposure .

Eigenschaften

Molekularformel |

C22H18O8 |

|---|---|

Molekulargewicht |

410.4 g/mol |

IUPAC-Name |

7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-6-yl)-4-methoxy-5-methylchromen-2-one |

InChI |

InChI=1S/C22H18O8/c1-9-5-11(23)21(22-18(9)13(27-3)7-17(26)30-22)19-10(2)20-14(28-4)8-16(25)29-15(20)6-12(19)24/h5-8,23-24H,1-4H3 |

InChI-Schlüssel |

PRMZXICFBUXBCX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C3O)OC(=O)C=C4OC)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.